molecular formula C10H15N3O B2977167 6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one CAS No. 1367676-20-7

6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one

Cat. No.: B2977167
CAS No.: 1367676-20-7
M. Wt: 193.25
InChI Key: GKYFQDYHMOONMD-UHFFFAOYSA-N
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Description

The compound “6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one” is a chemical substance with the CAS Number: 1367676-20-7 . It has a molecular weight of 193.25 and is typically stored at room temperature . The compound is in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 6-(3,5-dimethyl-1H-pyrazol-4-yl)-2-piperidinone . The InChI code for this compound is 1S/C10H15N3O/c1-6-10(7(2)13-12-6)8-4-3-5-9(14)11-8/h8H,3-5H2,1-2H3,(H,11,14)(H,12,13) .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 193.25 . It is typically stored at room temperature and is in powder form .

Scientific Research Applications

Synthesis and Structural Analysis

"6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one" and its derivatives have been extensively studied for their synthesis and structural analysis. The compound has been integrated into various chemical structures, demonstrating its versatility in molecular design. For instance, a study focused on synthesizing new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, revealing insights into molecular structure through X-ray crystallography, Hirshfeld, and DFT calculations. These analyses highlighted the significant intermolecular interactions such as H...H, N...H, and H...C contacts, crucial for understanding the molecular packing and electronic properties of the synthesized compounds (Shawish et al., 2021).

Molecular Interaction Studies

Molecular interaction studies have also utilized derivatives of "this compound," particularly in the context of antagonist activities with receptors. A notable study examined the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, revealing its potent and selective antagonism for the CB1 cannabinoid receptor. Through AM1 molecular orbital method and conformational analysis, researchers could develop unified pharmacophore models for CB1 receptor ligands, contributing to the understanding of receptor-ligand interactions and aiding in the design of selective receptor antagonists (Shim et al., 2002).

Green Synthesis Approaches

The compound's derivatives have also been explored in green chemistry, focusing on environmentally friendly synthesis methods. An example is the mechanochemical synthesis of new 3,5-dimethyl-4-(arylsulfanyl)pyrazoles, achieved through a solvent-free, grinding-induced reaction. This approach underscores the compound's role in developing sustainable chemical processes, offering an alternative to traditional synthesis methods that often involve hazardous solvents (Saeed & Channar, 2017).

Applications in Organic Electronics

"this compound" derivatives have found applications in organic electronics, particularly in the development of materials with unique optical properties. Research into trisheterocyclic systems with electron-donating amino groups, such as piperidine, has led to insights into their thermal, redox, UV–Vis absorption, and emission properties. These materials are of interest for potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), highlighting the compound's contribution to the advancement of organic electronics (Palion-Gazda et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

6-(3,5-dimethyl-1H-pyrazol-4-yl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-6-10(7(2)13-12-6)8-4-3-5-9(14)11-8/h8H,3-5H2,1-2H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYFQDYHMOONMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C2CCCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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